3-((2-Amino-1H-purin-6-yl)thio)propionic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-1H-purin-6-yl)thio)propionic acid typically involves the reaction of 2-amino-6-mercaptopurine with a suitable propionic acid derivative under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((2-Amino-1H-purin-6-yl)thio)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
3-((2-Amino-1H-purin-6-yl)thio)propionic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Amino-1H-purin-6-yl)thio)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-mercaptopurine: Shares the purine ring system but lacks the propionic acid moiety.
6-Thioguanine: Another purine derivative with similar biological activities.
Uniqueness
3-((2-Amino-1H-purin-6-yl)thio)propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
93919-44-9 |
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Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
3-[(2-amino-7H-purin-6-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H9N5O2S/c9-8-12-6-5(10-3-11-6)7(13-8)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,10,11,12,13) |
InChI Key |
AGEPYGNRWZRUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)SCCC(=O)O |
Origin of Product |
United States |
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